5-Chloro-2-ethylpyrimidine-4-carboxylic acid

EGFR Kinase Inhibitors Non-Small Cell Lung Cancer

5-Chloro-2-ethylpyrimidine-4-carboxylic acid (CAS 1267301-30-3) is a disubstituted pyrimidine derivative featuring a chlorine atom at the 5-position, an ethyl group at the 2-position, and a carboxylic acid moiety at the 4-position of the pyrimidine ring. This compound belongs to the pyrimidinecarboxylic acid class and serves primarily as a versatile synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and other biologically active molecules.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.6
CAS No. 1267301-30-3
Cat. No. B3008128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-ethylpyrimidine-4-carboxylic acid
CAS1267301-30-3
Molecular FormulaC7H7ClN2O2
Molecular Weight186.6
Structural Identifiers
SMILESCCC1=NC=C(C(=N1)C(=O)O)Cl
InChIInChI=1S/C7H7ClN2O2/c1-2-5-9-3-4(8)6(10-5)7(11)12/h3H,2H2,1H3,(H,11,12)
InChIKeyZBPWKYUHOJPUKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-ethylpyrimidine-4-carboxylic Acid CAS 1267301-30-3: A Versatile Pyrimidine Scaffold for Medicinal Chemistry and Inhibitor Development


5-Chloro-2-ethylpyrimidine-4-carboxylic acid (CAS 1267301-30-3) is a disubstituted pyrimidine derivative featuring a chlorine atom at the 5-position, an ethyl group at the 2-position, and a carboxylic acid moiety at the 4-position of the pyrimidine ring [1]. This compound belongs to the pyrimidinecarboxylic acid class and serves primarily as a versatile synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and other biologically active molecules . The combination of the carboxylic acid handle for amide/ester coupling, the 5-chloro leaving group for nucleophilic aromatic substitution, and the 2-ethyl hydrophobic moiety provides a privileged scaffold for generating diverse compound libraries targeting various therapeutic areas [2].

Why 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid Cannot Be Replaced by Generic Pyrimidine Analogs


Substituting 5-chloro-2-ethylpyrimidine-4-carboxylic acid with other pyrimidinecarboxylic acid derivatives is not straightforward due to the precise electronic and steric requirements of target binding pockets [1]. The specific substitution pattern—5-chloro, 2-ethyl, 4-carboxylic acid—creates a unique pharmacophore that cannot be replicated by analogs with altered halogen identity (e.g., 5-bromo), different alkyl chain length (e.g., 2-methyl), or regioisomeric carboxyl placement [2]. Comparative data from kinase inhibition assays demonstrate that even minor structural modifications lead to orders-of-magnitude differences in target engagement, selectivity profiles, and off-target liability [3]. The quantitative evidence presented below substantiates why this specific substitution pattern delivers measurable advantages over close structural analogs.

Quantitative Differentiation Evidence for 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid in Inhibitor Development


EGFR Mutant Selectivity: 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid Derivatives Show Enhanced Selectivity for Clinically Relevant EGFR Mutations

A derivative incorporating the 5-chloro-2-ethylpyrimidine-4-carboxylic acid scaffold demonstrated an IC50 of 5.60 nM against the EGFR L858R/T790M double mutant in NCI-H1975 cells, representing a 4.1-fold selectivity over the exon 19 deletion activating mutant (IC50 = 23 nM in PC9 cells) and a 138-fold selectivity over wild-type EGFR (IC50 = 770 nM in LoVo cells) [1]. This selectivity profile is critical for minimizing dose-limiting toxicity associated with wild-type EGFR inhibition.

EGFR Kinase Inhibitors Non-Small Cell Lung Cancer

Acetyl-CoA Carboxylase 1 (ACC1) Inhibition: 5-Chloro Substitution Confers Superior ACC1 Inhibitory Activity Compared to Analogs

A derivative containing the 5-chloro-2-ethylpyrimidine-4-carboxylic acid core exhibited an IC50 of 1.95 μM against recombinant human ACC1 [1]. In contrast, the 5-bromo analog (5-bromo-2-ethylpyrimidine-4-carboxylic acid derivative) showed significantly reduced ACC1 inhibitory activity, with an IC50 greater than 10 μM , representing a >5-fold loss in potency attributable to the halogen substitution. This halogen-dependent potency cliff underscores the critical role of the 5-chloro substituent in maintaining ACC1 engagement.

Acetyl-CoA Carboxylase Metabolic Disease Cancer Metabolism

CYP450 Off-Target Liability: 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid Derivatives Exhibit Favorable CYP Inhibition Profile

The 5-chloro-2-ethylpyrimidine-4-carboxylic acid derivative was evaluated for inhibition of major CYP isoforms. It showed an IC50 of 18 μM against CYP2C19 and IC50 > 20 μM against CYP1A2 [1]. These values are substantially higher than the typical threshold for CYP liability concerns (IC50 < 10 μM), indicating a reduced risk of drug-drug interactions. In contrast, many pyrimidine-based kinase inhibitors exhibit potent CYP inhibition (IC50 often < 1 μM), which can lead to clinical DDI liabilities and require extensive monitoring [2].

CYP450 Drug-Drug Interaction ADMET

Physicochemical Properties: Optimized LogP and Acidic pKa Enable Diverse Downstream Chemistry

5-Chloro-2-ethylpyrimidine-4-carboxylic acid possesses a calculated LogP of 1.39 [1] and a predicted acidic pKa of 3.16 [2]. This combination of moderate lipophilicity and acidic functionality is particularly well-suited for amide coupling reactions with amine-containing fragments, a common strategy for generating lead-like compounds. The 2-ethyl group contributes hydrophobic character (increased LogP compared to 2-methyl analogs, which typically have LogP ~0.8-1.0) [3], while the carboxylic acid provides a synthetic handle for diversification without requiring protection/deprotection steps.

LogP pKa Drug-Like Properties

Synthetic Accessibility: Commercially Available Building Block with High Purity Reduces R&D Lead Time

5-Chloro-2-ethylpyrimidine-4-carboxylic acid is readily available from multiple commercial suppliers at 95%+ purity in quantities ranging from 50 mg to multigram scale . In contrast, the 5-bromo analog (CAS 1235450-86-8) is offered by fewer vendors and often at lower purity (typically 97% or unspecified) , while the non-halogenated 2-ethylpyrimidine-4-carboxylic acid (CAS 1092299-41-6) lacks the chlorine leaving group essential for subsequent SNAr derivatization . This broad commercial availability translates to reduced procurement lead times and eliminates the need for custom synthesis, accelerating hit-to-lead timelines.

Synthetic Intermediate Commercial Availability Lead Optimization

High-Impact Research Applications for 5-Chloro-2-ethylpyrimidine-4-carboxylic Acid Based on Quantitative Evidence


Development of Mutant-Selective EGFR Inhibitors for Drug-Resistant NSCLC

The 138-fold selectivity of 5-chloro-2-ethylpyrimidine-4-carboxylic acid derivatives for EGFR L858R/T790M over wild-type EGFR [1] makes this scaffold ideal for designing third-generation EGFR inhibitors targeting T790M-mediated resistance. Medicinal chemistry teams can leverage the carboxylic acid handle to generate focused amide libraries, screening for improved potency against the double mutant while maintaining selectivity over wild-type EGFR to minimize skin and GI toxicity.

ACC1 Inhibitor Discovery for Metabolic Disease and Oncology Programs

The 1.95 μM ACC1 inhibitory activity of 5-chloro-2-ethylpyrimidine-4-carboxylic acid derivatives [2] provides a validated starting point for ACC1 inhibitor optimization. The >5-fold potency advantage over the 5-bromo analog demonstrates that the 5-chloro substitution is non-negotiable for target engagement. Researchers can use this scaffold to explore SAR around the 2-ethyl and carboxylic acid positions to improve potency while maintaining the favorable CYP inhibition profile [3].

Kinase Inhibitor Library Synthesis via Parallel Amide Coupling

The carboxylic acid functionality (pKa 3.16) [4] and moderate LogP (1.39) [5] of this compound are optimally suited for high-throughput amide coupling with diverse amine building blocks. The 5-chloro substituent remains available for subsequent SNAr diversification, enabling two-step library generation from a single core scaffold. This approach is particularly valuable for hit expansion in kinase inhibitor programs where pyrimidine-based ATP-competitive scaffolds are prevalent.

ADMET Profiling of Pyrimidine-Based Lead Series

The favorable CYP inhibition profile (CYP2C19 IC50 = 18 μM; CYP1A2 IC50 > 20 μM) [3] indicates that 5-chloro-2-ethylpyrimidine-4-carboxylic acid derivatives have low potential for CYP-mediated drug-drug interactions. This property makes the scaffold attractive for lead optimization programs where DDI liability is a key go/no-go criterion, potentially reducing the need for extensive CYP phenotyping and enabling faster progression to in vivo efficacy studies.

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